molecular formula C24H31N9O2 B12637417 Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-

Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-

Cat. No.: B12637417
M. Wt: 477.6 g/mol
InChI Key: KRXUGZFXHINHOB-UHFFFAOYSA-N
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Description

This urea derivative features a complex heterocyclic core: an 8-methyl-substituted pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, with a 2-furanyl group at position 2 and a urea linkage connecting to a 1-(cyclohexylmethyl)-4-piperidinyl moiety. The compound is structurally optimized for adenosine receptor (AR) modulation, particularly targeting the A3 subtype, which is implicated in inflammatory and cancer pathways .

Properties

Molecular Formula

C24H31N9O2

Molecular Weight

477.6 g/mol

IUPAC Name

1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea

InChI

InChI=1S/C24H31N9O2/c1-31-15-18-20(29-31)27-23(33-22(18)26-21(30-33)19-8-5-13-35-19)28-24(34)25-17-9-11-32(12-10-17)14-16-6-3-2-4-7-16/h5,8,13,15-17H,2-4,6-7,9-12,14H2,1H3,(H2,25,27,28,29,34)

InChI Key

KRXUGZFXHINHOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5CCN(CC5)CC6CCCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core urea structure. The cyclohexylmethyl group can be introduced through alkylation reactions, while the piperidinyl group can be added via nucleophilic substitution. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group is often synthesized through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group can yield furanones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may exhibit significant biological activity, making it a potential candidate for drug development. Its interactions with biological targets such as enzymes and receptors can be studied to understand its pharmacological properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It may act as an inhibitor or activator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The cyclohexylmethyl and piperidinyl groups may enhance its binding affinity and specificity, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group may contribute to its overall biological activity. The compound may modulate specific signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazolo-Pyrimidine Derivatives with A3 AR Antagonism

  • Compound 59 (from ): Features a phenylcarbamoyl group at N4. Exhibits subnanomolar A3 affinity (Ki = 0.16 nM) and exceptional selectivity (A1/A3 = 3,713; A2A/A3 = 2,381). The unsubstituted phenyl ring optimizes steric compatibility with the A3 receptor .
  • Target Urea Compound : Replaces the phenylcarbamoyl group with a urea-linked cyclohexylmethyl-piperidinyl chain. This modification likely reduces A3 affinity (due to bulkier substituents) but may enhance subtype selectivity or pharmacokinetic properties.

Urea-Based Analogues with Functionalized Side Chains

  • Compounds 9–11 (from ): Incorporate aminopropyl/butyl/pentyl chains on the urea nitrogen. These derivatives maintain high A3 affinity (IC50 < 10 nM) while enabling conjugation for fluorescent probes. For example, Compound 9 shows a melting point of 142–150°C and 89.8% yield, with HRMS-confirmed purity .

Substituent Effects on AR Selectivity

  • Compound 5 (from ): Contains a benzamide group at N5 and a trifluoromethylbenzyl substituent. While potent (A3 Ki ~ 1 nM), the trifluoromethyl group may increase off-target interactions with A2B receptors .
  • Target Urea Compound : The 2-furanyl group provides π-π stacking interactions similar to aromatic substituents in Compound 5 but with reduced electron-withdrawing effects, possibly favoring A3 specificity.

Structural and Pharmacological Data Table

Compound A3 Ki (nM) Selectivity (A1/A3) Melting Point (°C) Key Substituents Reference
Target Urea Compound Inferred Inferred Not reported Cyclohexylmethyl-piperidinyl, 2-furanyl
Compound 59 0.16 3,713 115–190* Phenylcarbamoyl
Compound 9 <10 >1,000 142–150 Aminopropyl-urea
Compound 5 () ~1 ~500 115 Trifluoromethylbenzyl

*Melting points vary by substituent.

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via urea formation between a pyrazolo-triazolo-pyrimidine amine and a cyclohexylmethyl-piperidinyl isocyanate intermediate, analogous to methods in (e.g., diphosgene-mediated cyclization) .
  • Receptor Interaction : Molecular modeling (as in ) suggests the cyclohexyl group occupies a hydrophobic pocket in the A3 receptor, while the furanyl moiety engages in hydrogen bonding .
  • Solubility vs. Affinity Trade-off : Bulky lipophilic groups (e.g., cyclohexylmethyl) may reduce aqueous solubility but improve membrane permeability compared to polar analogues like Compound 9 .

Biological Activity

The compound Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]- is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and key properties are summarized in the following table:

Property Value
Molecular Formula C22H30N6O2
Molecular Weight 398.52 g/mol
IUPAC Name Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-
CAS Number Not available

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Initial screenings indicate potential antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by Mehdi et al. (2013) demonstrated that similar compounds with pyrazolo-triazole frameworks showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . While specific data on the urea compound is limited, its structural analogs suggest a promising profile.
  • Cholinesterase Inhibition : Research on related compounds has shown that they can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. For instance, a derivative exhibited an IC50 value of 46.42 µM against butyrylcholinesterase . Such inhibition can have implications for neurodegenerative diseases.
  • Cytotoxicity Assays : In vitro assays have been performed to evaluate the cytotoxic effects of similar compounds on cancer cell lines. Results indicated a dose-dependent response in cell proliferation inhibition . Further studies are needed to determine the specific effects of the urea compound.

Toxicological Profile

While specific toxicological data for this compound is scarce, general assessments of similar urea derivatives indicate that they may possess moderate toxicity levels depending on their structure and substituents. Safety evaluations are crucial for any therapeutic applications.

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